1-(2-tert-Butylphenoxy)butan-2-ol
Description
1-(2-tert-Butylphenoxy)butan-2-ol is a phenolic ether alcohol characterized by a tert-butyl-substituted phenoxy group attached to the second carbon of a butanol chain. Its structure combines hydrophobic (tert-butylphenoxy) and hydrophilic (hydroxyl) moieties, making it relevant in applications requiring controlled solubility, such as surfactants, fragrance additives, or agrochemical intermediates.
Properties
CAS No. |
139504-83-9 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-(2-tert-butylphenoxy)butan-2-ol |
InChI |
InChI=1S/C14H22O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h6-9,11,15H,5,10H2,1-4H3 |
InChI Key |
WZQSXQCQBJFGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC=C1C(C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Cyclohexyl or Biphenyl Moieties
(a) 1-(2-tert-Butyl cyclohexyloxy)-2-butanol
- Structure : Replaces the phenyl ring with a cyclohexyl group.
- Safety: The Expert Panel for Fragrance Safety recommends specific maximum concentrations for this compound in 12 product categories due to its use in fragrances . Similar safety protocols may apply to 1-(2-tert-Butylphenoxy)butan-2-ol, though direct data are unavailable.
(b) Bitertanol (1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)
- Structure : Features a biphenyl-4-yloxy group and a triazole ring.
- Key Differences: Complexity: The triazole ring introduces hydrogen-bonding capacity and antifungal activity (used in agrochemicals) . Solubility: The biphenyl group increases hydrophobicity, likely reducing water solubility compared to this compound.
Comparison with Simpler Alcohols and Ethers
(a) 1-Butoxy-2-propanol
- Structure : A glycol ether with a butoxy chain.
- Key Differences: Safety: Requires EN 374-certified gloves and respiratory protection in poorly ventilated areas, suggesting higher volatility or toxicity than this compound . Applications: Primarily used as a solvent, whereas the tert-butylphenoxy group in the target compound may favor surfactant or stabilizer roles.
(b) 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol
- Structures: Branched alkenols with lower molecular weights.
- Key Differences: Boiling Points: 2-Methyl-3-buten-2-ol (98–99°C) and 3-Methyl-2-buten-1-ol (140°C) highlight how branching and hydroxyl position affect boiling points. The tert-butylphenoxy group in this compound likely increases its boiling point significantly (>200°C estimated). Reactivity: The phenolic ether in the target compound may resist oxidation better than unsaturated alkenols.
Physicochemical Property Comparison Table
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